4-(3-Methylpyridin-2-yl)benzaldehyde
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Overview
Description
4-(3-Methylpyridin-2-yl)benzaldehyde is an organic compound with the molecular formula C13H11NO. It consists of a benzaldehyde moiety substituted with a 3-methylpyridin-2-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylpyridin-2-yl)benzaldehyde typically involves the reaction of 3-methylpyridine with benzaldehyde under specific conditions. One common method is the condensation reaction, where the aldehyde group of benzaldehyde reacts with the pyridine ring to form the desired product. This reaction can be catalyzed by acids or bases and often requires controlled temperatures and solvents to optimize yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale condensation reactions using automated reactors. These methods ensure consistent quality and high yield by optimizing reaction conditions such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylpyridin-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Formation of 4-(3-Methylpyridin-2-yl)benzoic acid.
Reduction: Formation of 4-(3-Methylpyridin-2-yl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(3-Methylpyridin-2-yl)benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Methylpyridin-2-yl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Methylpyridin-2-yl)benzoic acid
- 4-(3-Methylpyridin-2-yl)benzyl alcohol
- 3-Methylpyridine derivatives
Uniqueness
4-(3-Methylpyridin-2-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in various synthetic and research applications .
Properties
CAS No. |
847446-84-8 |
---|---|
Molecular Formula |
C13H11NO |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
4-(3-methylpyridin-2-yl)benzaldehyde |
InChI |
InChI=1S/C13H11NO/c1-10-3-2-8-14-13(10)12-6-4-11(9-15)5-7-12/h2-9H,1H3 |
InChI Key |
ASHNBGQNIQIZTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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